[4-(4-FLUOROBENZYL)PIPERAZINO](2-METHYLPHENYL)METHANONE
Description
4-(4-Fluorobenzyl)piperazinomethanone: is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorobenzyl group and a 2-methylphenyl group
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15-4-2-3-5-18(15)19(23)22-12-10-21(11-13-22)14-16-6-8-17(20)9-7-16/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQPTDUVPPQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Fluorobenzyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-fluorobenzyl group.
Attachment of the 2-Methylphenyl Group: Finally, the compound is reacted with 2-methylbenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic aromatic substitution.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in melanin production.
Medicine:
- Explored for its potential therapeutic applications, including as a treatment for hyperpigmentation disorders due to its inhibitory effects on tyrosinase.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)piperazinomethanone involves its interaction with specific enzymes, such as tyrosinase. The compound binds to the active site of the enzyme, inhibiting its activity by preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of melanin, making it useful in the treatment of hyperpigmentation disorders.
Comparison with Similar Compounds
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
Comparison:
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone and 4-(4-Fluorobenzyl)piperazin-1-ylmethanone are structurally similar but differ in their substituents on the phenyl ring. These differences can lead to variations in their binding affinities and inhibitory activities.
- Uniqueness: The presence of the 2-methylphenyl group in 4-(4-fluorobenzyl)piperazinomethanone may confer unique binding properties and selectivity towards specific enzymes, making it a valuable compound for targeted therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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